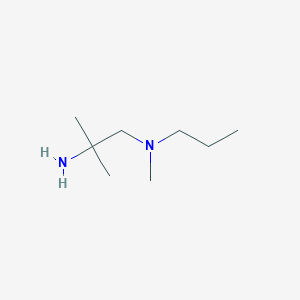

(2-Amino-2-methylpropyl)(methyl)propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amines, such as “2-methylpropan-2-amine”, can be achieved through several methods including the reduction of nitriles or amides, and nitro compounds. Other reactions involve alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines. Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .

Molecular Structure Analysis

The molecular formula for “2-methylpropan-2-amine” is C4H11N . It has a molecular weight of 73.1368 .

Chemical Reactions Analysis

Amines, such as “2-methylpropan-2-amine”, can participate in a variety of chemical reactions. They can undergo S N 2 reactions with alkyl halides, react with acyl chlorides to form oxazolines, and can be used in the preparation of buffer solutions .

Physical and Chemical Properties Analysis

“2-methylpropan-2-amine” is a clear light-colored liquid . It has a molecular weight of 73.1368 . It’s soluble in water and has about the same density as water .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Research on functionalized amines and their derivatives highlights the versatility of such compounds in synthetic chemistry. For example, the development of methods for synthesizing 2-aminohydropyridines and 2-pyridinones showcases the role of amines in domino reactions involving arylamines, aldehydes, and acetonitriles (Jing Sun et al., 2011). Such research underlines the potential of (2-Amino-2-methylpropyl)(methyl)propylamine in facilitating complex chemical transformations.

Metabolic Studies

Amines play a crucial role in biological systems, as evidenced by studies on methionine's metabolic fluxes. Methionine acts as a donor for both methyl and propylamine groups in critical biological processes (T. Shlomi et al., 2014). Research in this area could provide insights into how structurally similar compounds like this compound interact within metabolic pathways.

Environmental Applications

The kinetics of CO2 absorption into amine-based solutions, such as those involving 3-(methylamino)propylamine, offer insights into environmental applications. Such studies reveal the efficiency of amines in capturing CO2, highlighting their potential in combatting climate change (U. E. Aronu et al., 2011). This suggests that derivatives of this compound could be explored for similar environmental benefits.

Catalysis and Material Science

Research into nanoporous materials and their functionalization with amines, such as propylamine, indicates the importance of such compounds in catalysis and material science. For instance, propylamine-functionalized silica has been used as an efficient catalyst in various synthetic applications, pointing to the potential utility of this compound in creating novel catalysts or functional materials (Ghodsi Mohammadi Ziarani et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-N,2-dimethyl-1-N-propylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-5-6-10(4)7-8(2,3)9/h5-7,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYHTRLVFIIUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CC(C)(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)

methanone](/img/structure/B2614755.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2614762.png)

![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-5-fluorophenyl)pyridine](/img/structure/B2614764.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2614767.png)

![1-[4-(Triazol-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2614769.png)